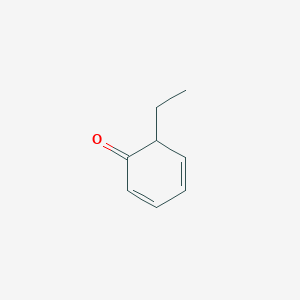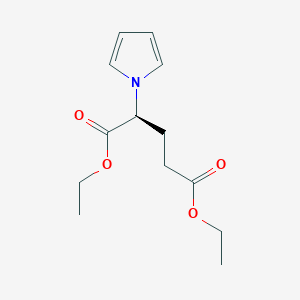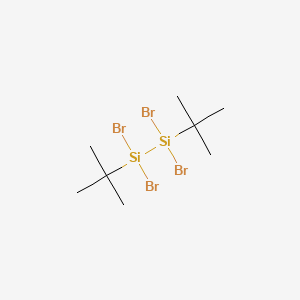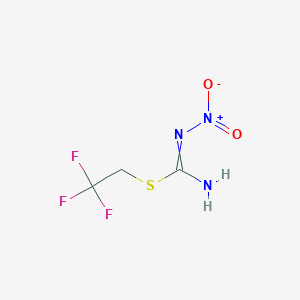![molecular formula C15H17N3O6 B12555984 [3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid CAS No. 142371-43-5](/img/structure/B12555984.png)
[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid is a complex organic compound that features an indole structure with an aminoethyl side chain and a carbamic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the aminoethyl side chain and the carbamic acid group. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with ketone or aldehyde groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may also be employed in the development of biochemical assays to investigate enzyme activities and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, such as neurotransmitter receptors or enzyme inhibitors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of [3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
3-Fluoro-7-hydroxy-chroman-2,4-dione:
Uniqueness
[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid is unique due to its specific indole structure combined with an aminoethyl side chain and a carbamic acid group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
142371-43-5 |
|---|---|
Fórmula molecular |
C15H17N3O6 |
Peso molecular |
335.31 g/mol |
Nombre IUPAC |
[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid |
InChI |
InChI=1S/C11H13N3O2.C4H4O4/c12-4-3-7-6-13-10-2-1-8(5-9(7)10)14-11(15)16;5-3(6)1-2-4(7)8/h1-2,5-6,13-14H,3-4,12H2,(H,15,16);1-2H,(H,5,6)(H,7,8) |
Clave InChI |
YSBLCUNHGFCAOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NC(=O)O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)

![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)

![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)


![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)
